molecular formula C11H18O5 B1585432 Diethyl 2-oxo-3-propylsuccinate CAS No. 26103-78-6

Diethyl 2-oxo-3-propylsuccinate

Cat. No.: B1585432
CAS No.: 26103-78-6
M. Wt: 230.26 g/mol
InChI Key: FQQZGZZZSPUFKV-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-3-propylsuccinate is a chemical compound with the molecular formula C11H18O5 . It has a molecular weight of 230.26 Da .


Synthesis Analysis

The synthesis of this compound involves a reaction between pentanoic acid ethyl ester and diethyl oxalate in the presence of sodium ethanolate. The mixture is stirred at room temperature for 30 minutes, after which ethanol is distilled away. The residue is then purified by vacuum distillation, yielding the product as a clear oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a high GI absorption, is not BBB permeant, and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Po/w values range from 0.92 to 2.92, indicating varying degrees of lipophilicity . Its water solubility ranges from 0.111 mg/ml to 2.08 mg/ml .

Scientific Research Applications

Synthesis and Chemical Reactions

Diethyl 2-oxo-3-propylsuccinate and its derivatives are pivotal in the synthesis of various chemical compounds. Notably, diethyl (2S,3R)-2-(N-tert-butoxycarbonyl)amino-3-hydroxysuccinate serves as an intermediate in the formation of heterocyclic annulation, showcasing versatility in stereoselective and stereospecific reactions (Saitô, Komada, & Moriwake, 2003). Similarly, the transformation of diethyl (2R,3R)-(−)-oxirane-2,3-dicarboxylate into diethyl (2S,3S)-(+)-aziridine-2,3-dicarboxylate, and its identical nature to a naturally occurring product, highlights its significance in synthetic chemistry and potential biological implications (Legters, Thijs, & Zwanenburg, 1991).

Catalytic and Magnetic Properties

In the realm of catalysis and magnetism, diethyl derivatives display notable activity. For instance, oxime-based tridentate Schiff base ligands involving diethyl derivatives lead to the formation of nickel(II) complexes with significant magnetic properties and catecholase-like activity. This indicates their potential in applications requiring magnetic properties and enzymatic activity modeling (Das et al., 2013).

Green Chemistry and Environmental Applications

In environmental chemistry, the utilization of diethyl derivatives for the synthesis of compounds like 1,3-oxazin-2-one is crucial. Their assessment under green metrics, evaluating mass flows and environmental impacts, underscores their role in developing sustainable and environmentally friendly chemical processes (Toniolo, Aricò, & Tundo, 2014).

Safety and Hazards

Diethyl 2-oxo-3-propylsuccinate is classified under GHS07 and has the signal word "Warning" . It has hazard statements H227, H315, H319, and H335, indicating that it is combustible, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P305+P351+P338, which advise rinsing cautiously with water in case of contact with eyes .

Properties

IUPAC Name

diethyl 2-oxo-3-propylbutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O5/c1-4-7-8(10(13)15-5-2)9(12)11(14)16-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQZGZZZSPUFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30290836
Record name diethyl 2-oxo-3-propylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26103-78-6
Record name 26103-78-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71391
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 2-oxo-3-propylbutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30290836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

At room temperature, a mixture of pentanoic acid ethyl ester (0.4 mol) and diethyl oxalate (compound 11 in Scheme 1) (73.1 g, 0.5 mol) is added to a solution of NaOEt (32.7 g, 0.48 mol) in EtOH (250 ml). The mixture is stirred at room temperature for 30 minutes and EtOH is distilled away. The residue is then purified by vacuum distillation, which provides the product (120) as a clear oil.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
73.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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